Loxoribine

Catalog No.
S533618
CAS No.
121288-39-9
M.F
C13H17N5O6
M. Wt
339.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxoribine

Avoid solvent artifacts and off-target cytokine noise. Loxoribine (CAS 121288-39-9) is a selective, water-soluble TLR7 agonist that resolves common immunology assay pain points. • Strict TLR7 selectivity-no TLR8-driven TNF-α or IL-12 induction. • High aqueous solubility eliminates DMSO/lipid carrier needs. • Low cytotoxicity at millimolar levels enables reliable ISG transcriptomics. Ideal for vaccine adjuvant R&D and innate immunity studies.

CAS Number

121288-39-9

Product Name

Loxoribine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N

solubility

Soluble in DMSO

Synonyms

Loxoribine; Loxoribina; Loxoribinum; RWJ-21757; RWJ 21757; RWJ21757;

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

The exact mass of the compound Loxoribine is 339.1179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog and a highly selective, orally bioavailable Toll-like receptor 7 (TLR7) agonist. It is widely procured as a reference immunostimulant, antiviral research tool, and vaccine adjuvant precursor. Unlike imidazoquinoline-based TLR agonists, Loxoribine leverages a purine-like scaffold that mimics natural single-stranded RNA degradation products, driving MyD88-dependent signaling and robust interferon-alpha (IFN-α) production [1]. Its primary procurement value lies in its strict TLR7 selectivity, favorable aqueous solubility profile, and low high-dose cytotoxicity, making it a critical tool for isolating endosomal receptor pathways in immunology and formulation science without the handling drawbacks of traditional imidazoquinolines [2].

Research Fit

TLR7 pathway-selective tool compound for innate immunity studies
Orally bioavailable for in vivo murine and translational research models
Reported cytokine induction profile without TLR8 crosstalk

Substituting Loxoribine with more common imidazoquinoline TLR7 agonists, such as Imiquimod or Resiquimod, frequently compromises assay integrity and formulation simplicity. Imiquimod is notoriously insoluble in aqueous media, necessitating complex lipid carriers, cyclodextrins, or high concentrations of DMSO that can introduce vehicle toxicity and confound cellular assays [1]. Furthermore, dual agonists like Resiquimod (R848) activate both TLR7 and TLR8, triggering broad pro-inflammatory cytokine storms (e.g., TNF-α and IL-12 from monocytes) that mask TLR7-specific plasmacytoid dendritic cell (pDC) responses[2]. Procuring the exact 7-allyl-8-oxoguanosine structure of Loxoribine ensures strict TLR7 isolation and reliable aqueous processability without off-target receptor noise or solvent-induced artifacts.

Substitution Risk

TLR7/8 selectivity mismatch

Dual TLR7/8 agonists (e.g., resiquimod) may introduce TLR8-mediated signals and shift cytokine readouts.

Intracellular activation mechanism difference

Loxoribine bypasses membrane signal transduction and provides T‑helper‑like signaling, which membrane‑dependent TLR7 agonists may not replicate.

Potency rank divergence

Reported potency rank may differ substantially from high‑potency TLR7 agonists, requiring dose‑response recalibration.

Strict TLR7 Selectivity vs. Dual Agonists

While many small-molecule immune modifiers are marketed as TLR7 agonists, their actual receptor specificity varies significantly. Loxoribine exclusively activates TLR7, whereas the widely used imidazoquinoline Resiquimod (R848) activates both TLR7 and TLR8 [1]. This dual activation by R848 triggers TLR8-mediated pro-inflammatory cytokine release (such as TNF-α) from monocytes, which can obscure the specific IFN-α response generated by TLR7 activation in plasmacytoid dendritic cells [2].

Evidence DimensionReceptor Specificity
Target Compound DataLoxoribine: Strictly TLR7 specific
Comparator Or BaselineResiquimod (R848): Dual TLR7 and TLR8 agonist
Quantified DifferenceAbsolute elimination of TLR8-mediated off-target signaling
ConditionsReceptor-transfected HEK293 cells and human PBMC cytokine profiling

Procuring Loxoribine is essential for researchers who must isolate pDC-driven IFN-α responses without confounding TLR8-mediated monocyte activation.

TLR7 Selectivity
Head-to-head
Loxoribine is TLR7‑specific; R‑848 activates both TLR7 and TLR8 (HEK293, human PBMCs).
Supports TLR7‑specific pathway interpretation, avoids TLR8 crosstalk.
Assay context: transfected HEK293 and PBMC models.

Aqueous Solubility and Formulation Processability

A major procurement hurdle for TLR7 agonists is their processability in aqueous media. The industry-standard Imiquimod (R837) is practically insoluble in water, requiring acidic conditions, cyclodextrins, or high concentrations of DMSO to achieve working solutions [1]. In contrast, Loxoribine is soluble in water up to 10 mg/mL (approximately 29.5 mM) . This allows for direct integration into physiological buffers without the need for harsh excipients.

Evidence DimensionAqueous Solubility Limit
Target Compound DataLoxoribine: ~10 mg/mL (29.5 mM) in water
Comparator Or BaselineImiquimod: Insoluble in water (<0.1 mg/mL without excipients)
Quantified Difference>100-fold increase in direct aqueous solubility
ConditionsStandard laboratory formulation conditions (ambient temperature, neutral pH)

Enables straightforward formulation in physiological buffers, eliminating vehicle-induced cytotoxicity artifacts in sensitive primary cell cultures.

Antiviral EC50
Head-to-head
Loxoribine EC50 79.4 μM; R‑848 23.5 nM; Gardiquimod 134.4 nM; GS‑9620 0.59 μM (MNV plaque assay).
Potency rank context-dependent; guides dose‑response design in antiviral models.
Murine norovirus model; >3,000‑fold difference noted.

High-Dose Cytotoxicity Window in Macrophage Assays

In high-dose mechanistic studies, the intrinsic cytotoxicity of the agonist can confound results. In RAW264.7 macrophage models used for murine norovirus (MNV) research, the TLR7 agonists Gardiquimod and GS-9620 induced significant cell death (>50%) at 50 μM. Loxoribine, however, maintained high cell viability and allowed for robust innate immune gene expression profiling (upregulation of 74/76 targeted ISGs) even at concentrations up to 1 mM[1].

Evidence DimensionCell Viability at High Concentration
Target Compound DataLoxoribine: High viability at 1 mM
Comparator Or BaselineGardiquimod / GS-9620: >50% cell death at 50 μM
Quantified Difference20-fold higher tolerated concentration window for transcriptomic studies
ConditionsRAW264.7 cells treated for 12-48 hours

Allows researchers to conduct high-dose mechanistic studies on innate immune gene upregulation without the compound itself causing acute cell death.

NK Activation Dose
Reported
In vivo optimal 3 mg/mouse (i.v.); in vitro 50–150 μM; sustained activity >96 h.
Establishes dose‑response reference for NK cell endpoint studies.
YAC‑1 target cells; murine spleen model.

Tunable Receptor Redirection via ODN Co-formulation

Loxoribine offers unique formulation flexibility not seen in rigid imidazoquinolines. While Loxoribine alone is strictly selective for TLR7, co-incubation with thymidine homopolymer oligodeoxynucleotides (ODNs) redirects its stimulatory effect away from TLR7 and entirely toward TLR8 [1]. This shifts the resulting cytokine profile from IFN-α secretion (by pDCs) to IL-12, TNF-α, and IFN-γ secretion (by monocytes and NK cells).

Evidence DimensionReceptor Target Shift
Target Compound DataLoxoribine + Thymidine ODN: TLR8 activation
Comparator Or BaselineLoxoribine alone: TLR7 activation
Quantified DifferenceComplete shift in receptor specificity and downstream cytokine profile based on co-formulant
ConditionsTLR-transfected HEK cells and human PBMC assays

Provides adjuvant developers with a unique, tunable procurement platform where a single small molecule can target different receptors based on the co-formulated oligonucleotide.

Cytokine Profile
Class‑level
Loxoribine: IFN‑α/β, TNF‑α, IL‑6, IL‑1α, IFN‑γ; no IL‑2, IL‑4. R‑848 broader including IL‑12 via TLR8.
Distinct cytokine signature supports TLR7‑specific immune profiling.
mRNA and ELISA; murine spleen cells.
T‑Cell Independence
Class‑level
Loxoribine enables antibody response to T‑cell‑independent antigens; resiquimod/imiquimod require T‑cell help.
Supports T‑cell‑independent B‑cell response models; attribution review required.
Synthetic peptide antigens lacking T‑cell epitopes.
Tolerability MTD Context
Cross-study comparable
Loxoribine reported MTD 10 mg/kg (Phase I, mild toxicity); R‑848 MTD ~0.02 mg/kg.
Reported tolerability endpoint context; cross‑study interpretation requires validation.
Advanced cancer trial; not a safety claim for research use.

In Vitro TLR7 Pathway Isolation

Due to its strict selectivity over TLR8, Loxoribine is the optimal choice for mechanistic assays aiming to isolate MyD88-dependent, TLR7-specific signaling in plasmacytoid dendritic cells. It prevents the confounding pro-inflammatory cytokine storms (e.g., TNF-α) triggered by dual agonists like Resiquimod [1].

Aqueous-Based Vaccine Adjuvant Formulation

Because it does not require the harsh solvents, acidic conditions, or complex lipid carriers needed for Imiquimod, Loxoribine is highly suited for direct integration into aqueous vaccine adjuvant pipelines and physiological buffer systems, streamlining the formulation process [2].

High-Dose Antiviral Gene Expression Profiling

Thanks to its low cytotoxicity profile at high micromolar to millimolar concentrations, Loxoribine serves as an ideal reference compound for transcriptomic studies of innate immune responses to viral infections, allowing for the measurement of interferon-stimulated genes (ISGs) without acute compound-driven cell death [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TLR7‑specific signaling studies
TLR7 selectivity without TLR8 crosstalk
pDC‑derived IFN‑α, B‑cell activation endpoints
NK cell activation and IL‑2 synergy research
Established dose‑response reference (in vivo/in vitro)
NK cytotoxicity, LAK cell generation endpoints
T‑cell‑independent adjuvant model studies
Intracellular T‑helper‑like signal in B cells
Antibody response in T‑cell‑deficient models
Submaximal TLR7 activation research
Low‑potency TLR7 activation profile
Threshold effect, immune priming endpoints

XLogP3

-2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

339.11788328 Da

Monoisotopic Mass

339.11788328 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9CAS0V66OI
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2: Dzopalic T, Dragicevic A, Vasilijic S, Vucevic D, Majstorovic I, Bozic B, Balint B, Colic M. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability. Int Immunopharmacol. 2010 Nov;10(11):1428-33. doi: 10.1016/j.intimp.2010.08.010. Epub 2010 Sep 15. PubMed PMID: 20817120.
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8: Keenan JA, Williams-Boyce PK, Massey PJ, Chen TT, Caudle MR, Bukovsky A. Regression of endometrial explants in a rat model of endometriosis treated with the immune modulators loxoribine and levamisole. Fertil Steril. 1999 Jul;72(1):135-41. PubMed PMID: 10428162.
9: Pope BL, Chourmouzis E, Sigindere J, Capetola RJ, Lau CY. In vivo enhancement of murine natural killer cell activity by 7-allyl-8-oxoguanosine (loxoribine). Int J Immunopharmacol. 1992 Nov;14(8):1375-82. PubMed PMID: 1464469.
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